Lactate (calcium)

説明

BenchChem offers high-quality Lactate (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactate (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

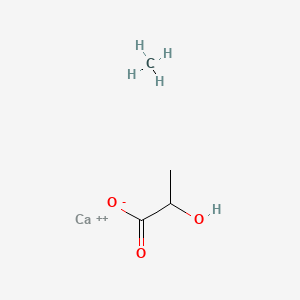

Structure

3D Structure of Parent

特性

分子式 |

C4H9CaO3+ |

|---|---|

分子量 |

145.19 g/mol |

IUPAC名 |

calcium;2-hydroxypropanoate;methane |

InChI |

InChI=1S/C3H6O3.CH4.Ca/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);1H4;/q;;+2/p-1 |

InChIキー |

HPWUZBSOVQMJHM-UHFFFAOYSA-M |

正規SMILES |

C.CC(C(=O)[O-])O.[Ca+2] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cellular Mechanism of Action of Calcium Lactate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium is a ubiquitous second messenger crucial for a multitude of cellular processes, including signal transduction, muscle contraction, proliferation, and apoptosis.[1][2][3][4] Calcium lactate (B86563), a highly soluble salt, serves as a readily bioavailable source of both calcium (Ca²⁺) and lactate ions upon dissociation.[5][6][7] This guide delineates the cellular mechanisms of action initiated by calcium lactate, focusing on its role in modulating intracellular calcium signaling and subsequent downstream effects. Recent research, particularly in the context of oncology, has elucidated specific pathways through which calcium lactate influences cell motility, metabolism, and viability. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Core Mechanism: Dissociation and Intracellular Calcium Influx

The primary action of calcium lactate at the cellular level begins with its dissociation in the extracellular environment into calcium cations (Ca²⁺) and lactate anions.[6][7] Being a well-absorbed form of calcium, it effectively increases the extracellular Ca²⁺ concentration.[5] This elevated extracellular Ca²⁺ creates a steep electrochemical gradient, driving Ca²⁺ influx into the cell through various ion channels. Studies have demonstrated that treatment of cells with calcium lactate leads to a rapid and sustained increase in the intracellular Ca²⁺ concentration ([iCa²⁺]).[8][9]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium lactate - Wikipedia [en.wikipedia.org]

- 6. Calcium Lactate | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]

- 8. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of intracellular calcium levels by calcium lactate affects colon cancer cell motility through calcium-dependent calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

effects of calcium lactate on intracellular signaling pathways

An In-depth Technical Guide to the Effects of Calcium Lactate (B86563) on Intracellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcium lactate, a salt formed from calcium and lactic acid, is widely utilized in the pharmaceutical and food industries.[1][2][3] While commonly regarded as a simple calcium supplement, its dissociation in biological systems into calcium (Ca²⁺) and lactate ions—both potent signaling molecules—initiates a cascade of complex intracellular events.[4] This technical guide provides a comprehensive overview of the known . It focuses on the well-documented Ca²⁺/Calpain/FAK axis, explores the independent signaling roles of lactate, and discusses the potential for crosstalk with other major cascades such as MAPK, PKC, and cAMP. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways to support advanced research and development.

Introduction to Calcium Lactate as a Signaling Modulator

Calcium lactate is a water-soluble compound that readily dissociates into its constituent ions, Ca²⁺ and lactate.[4] This dissociation is the critical first step in its biological activity, as both ions are pivotal players in cellular communication.

-

Calcium (Ca²⁺): A ubiquitous second messenger, intracellular calcium concentration is tightly regulated.[5] Transient increases in cytosolic Ca²⁺ trigger a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis, by interacting with a diverse range of calcium-binding proteins.[5][6]

-

Lactate: Once dismissed as a metabolic waste product, lactate is now recognized as a multifunctional signaling molecule, or "lacticignaling" molecule.[7][8] It can be transported across cell membranes and acts as a key coordinator of whole-body metabolism, a substrate for oxidative phosphorylation, and a modulator of gene expression and immune responses.[7][8]

Therefore, the effects of calcium lactate must be understood as a dual-input system, capable of simultaneously initiating both calcium-dependent and lactate-dependent signaling cascades.

The Core Pathway: Calcium Lactate-Induced Ca²⁺/Calpain/FAK Signaling

A primary and well-elucidated pathway affected by calcium lactate involves the influx of calcium, activation of the protease calpain, and subsequent cleavage of Focal Adhesion Kinase (FAK). This axis has been shown to be critical in modulating cancer cell motility.[9][10]

Mechanism of Action

Treatment of cells with calcium lactate leads to a sustained increase in intracellular Ca²⁺ levels.[9][10] This elevation in cytosolic calcium activates calpain, a calcium-dependent cysteine protease.[9] Activated calpain then targets and cleaves both FAK and its phosphorylated, active form (p-FAK).[9][11] This cleavage generates an N-terminal FAK fragment which translocates to the nucleus.[9] In the nucleus, this fragment facilitates the MDM2-associated ubiquitination and subsequent degradation of the tumor suppressor protein p53.[9][11] The destabilization of FAK and pFAK at focal adhesions, coupled with the degradation of p53, results in increased cancer cell motility.[9][10]

Signaling Pathway Diagram

Caption: Calcium Lactate-induced Ca²⁺/Calpain/FAK signaling pathway.

Quantitative Data Presentation

The effects of calcium lactate on FAK cleavage and cell motility are dose-dependent. The following table summarizes key quantitative findings from studies on human colon cancer cell lines (HCT116 and HT-29).[11]

| Parameter | Calcium Lactate (CaLa) Concentration | Observation | Reference |

| FAK & pFAK Cleavage | 0.5 mM - 5.0 mM (for 12h) | Dose-dependent increase in the cleavage of both FAK and p-FAK. Optimal activity observed at 2.5 mM. | [11] |

| Cell Motility (HCT116) | 2.5 mM | Significant increase in cell migration in a wound healing assay. | [9] |

| Inhibition of FAK Cleavage | 2.5 mM CaLa + 20 µM Calpeptin | The calpain inhibitor, calpeptin, reversed the effects of CaLa on FAK and pFAK cleavage. | [9][11] |

| Inhibition of Motility | 2.5 mM CaLa + 20 µM Calpeptin | Calpeptin co-treatment reduced the increased cell migration caused by CaLa. | [9] |

Independent Signaling Roles of the Lactate Anion

The lactate component of calcium lactate is a versatile signaling molecule that can modulate gene expression and interact with multiple pathways, often in a context-dependent manner.

-

Gene Expression: In neurons, lactate stimulates the expression of key synaptic plasticity-related genes, including Arc, c-Fos, and Zif268.[12] This effect is mediated by potentiating NMDA receptor activity and the downstream Erk1/2 signaling cascade.[12] In human mesenchymal stem cells, lactate has been shown to upregulate genes involved in wound healing, such as interleukin-6 (IL-6) and hypoxia-inducible factor-1alpha (HIF-1α).[13]

-

NF-κB Pathway: The effect of lactate on NF-κB signaling appears to be dichotomous. Some studies show that lactate can enhance TLR4 signaling and synergize with LPS to boost NF-κB transcriptional activity and inflammatory gene expression.[14] Conversely, other research indicates that lactate can suppress the pro-inflammatory response to LPS by inhibiting NF-κB activation through a GPR81-mediated mechanism.[15]

-

Metabolic Remodeling: Lactate can induce metabolic remodeling in skeletal muscle and promote myofiber-type transitions by activating the Ca²⁺-NFATC1 signaling pathway.[16] It also activates AMPK, a central regulator of cellular energy homeostasis.[17]

Lactate Signaling Diagram

References

- 1. Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Lactate | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]

- 5. The ins and outs of calcium signalling in lactation and involution: Implications for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of intracellular calcium levels by calcium lactate affects colon cancer cell motility through calcium-dependent calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate modulates gene expression in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactate Boosts TLR4 Signaling and NF-κB Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate Suppresses Macrophage Pro-Inflammatory Response to LPS Stimulation by Inhibition of YAP and NF-κB Activation via GPR81-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate-induced metabolic remodeling and myofiber type transitions via activation of the Ca2+-NFATC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lactate Activates AMPK Remodeling of the Cellular Metabolic Profile and Promotes the Proliferation and Differentiation of C2C12 Myoblasts | MDPI [mdpi.com]

A Technical Guide to the Synthesis and Chemical Characterization of Calcium Lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and comprehensive chemical characterization of calcium lactate (B86563) (C₆H₁₀CaO₆), a widely used calcium salt in the pharmaceutical and food industries. Sourced from the neutralization of lactic acid, it is valued for its high bioavailability.[1][2][3][4] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis and analysis processes.

Synthesis of Calcium Lactate

Calcium lactate is commercially and laboratorially prepared through the reaction of lactic acid with a calcium source, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[5][6] The reaction results in the formation of calcium lactate, water, and carbon dioxide (when using calcium carbonate).

Chemical Reaction: 2 C₃H₆O₃ + CaCO₃ → C₆H₁₀CaO₆ + H₂O + CO₂

This protocol describes a common laboratory-scale synthesis using lactic acid and calcium carbonate.[7][8]

Materials:

-

Lactic Acid (e.g., 85-90% solution)

-

Calcium Carbonate (powder)

-

Deionized Water

-

Ethanol (B145695) (for crystallization/washing)

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus (e.g., Büchner funnel), pH meter.

Procedure:

-

Reactant Preparation: In a beaker, dilute the lactic acid solution with deionized water. A typical starting concentration is around 2.0 M.[7]

-

Reaction: While stirring continuously with a magnetic stirrer, slowly add powdered calcium carbonate to the lactic acid solution. The molar ratio of lactic acid to calcium carbonate should be approximately 2:1.[8]

-

Temperature Control: Maintain the reaction temperature at approximately 30-60°C.[7][8] An optimal temperature around 60°C has been noted to improve yield.[7] The reaction is typically complete within 10-15 minutes.[6][8]

-

Filtration: After the reaction ceases (indicated by the end of CO₂ effervescence), filter the hot solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: Cool the filtrate to induce crystallization. To enhance precipitation, ethanol can be added to the solution.[8] Allow the solution to stand at a cool temperature (e.g., 10-20°C) for several hours to maximize crystal formation.[8]

-

Isolation and Washing: Collect the calcium lactate crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the purified crystals in an oven at a controlled temperature. Note that the common pentahydrate form loses water between 35 and 135°C.[5]

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of calcium lactate.

Chemical Characterization

Thorough characterization is essential to confirm the identity, purity, and crystalline form of the synthesized calcium lactate. Key analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

This diagram outlines the logical sequence for characterizing the synthesized product.

Caption: Logical workflow for the chemical characterization of calcium lactate.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify characteristic functional groups and confirm the lactate structure.

-

Methodology: A small amount of the dried calcium lactate powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is scanned over a range of approximately 4000-400 cm⁻¹.

-

Data Interpretation: The resulting spectrum is compared with reference spectra.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Methodology: The calcium lactate sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). The solution is placed in an NMR tube and analyzed using an NMR spectrometer.

-

Data Interpretation: The chemical shifts (δ), peak multiplicities, and integration values are analyzed to confirm the structure of the lactate anion.

C. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and the amount of water of hydration.

-

Methodology: A small, accurately weighed sample of calcium lactate is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[9][10] The mass of the sample is recorded as a function of temperature.

-

Data Interpretation: The TGA curve shows mass loss at specific temperatures, corresponding to dehydration and decomposition.

D. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phase and structure of the calcium lactate. This technique is crucial for differentiating between anhydrous and hydrated forms, as well as different enantiomeric variants (L-lactate vs. DL-lactate).[11][12]

-

Methodology: A powdered sample of the synthesized calcium lactate is evenly spread on a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Interpretation: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a "fingerprint" for the crystalline solid.[13] This pattern is compared to reference patterns from databases (e.g., ICDD) to confirm the phase.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of calcium lactate pentahydrate.

Table 1: Physicochemical Properties of Calcium Lactate Pentahydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀CaO₆·5H₂O | [5] |

| Molar Mass | 308.30 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility in Water | 6.7 g/100 mL (25°C) | [5] |

| pH (1 in 20 soln) | 6.0 - 8.0 |[14] |

Table 2: Key Spectroscopic and Thermal Data for Calcium Lactate

| Analysis Technique | Parameter | Typical Value / Observation | Reference |

|---|---|---|---|

| FTIR | O-H Stretch (water & alcohol) | Broad band, ~3000-3500 cm⁻¹ | [15][16] |

| C=O Stretch (carboxylate) | Strong band, ~1500-1750 cm⁻¹ | [10][16] | |

| C-H Bending | ~1300-1400 cm⁻¹ | [10][16] | |

| ¹H NMR (in D₂O) | -CH₃ (doublet) | ~1.3 ppm | [17][18] |

| -CH- (quartet) | ~4.1 ppm | [17][18] | |

| TGA | Dehydration (loss of 5 H₂O) | Onset ~35-135°C | [5][9] |

| Decomposition of Anhydrous Salt | Onset ~200-240°C | [10][19] | |

| XRD (2θ) | Major Diffraction Peaks | Varies with form (L vs DL) | [11][12][20] |

| L-Lactate Pentahydrate | Distinct peaks different from DL-form | [11][12] |

| | DL-Lactate Pentahydrate | Corresponds to ICDD card 00-029-1596 |[12] |

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Lactate | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. wjpsronline.com [wjpsronline.com]

- 5. Calcium lactate - Wikipedia [en.wikipedia.org]

- 6. Calcium lactate synthesis - chemicalbook [chemicalbook.com]

- 7. [PDF] A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]

- 8. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. researchgate.net [researchgate.net]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Calcium lactate(814-80-2) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Calcium Lactate in Modulating Gene Expression

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563), a salt that dissociates into calcium (Ca²⁺) and lactate ions, stands at the intersection of two fundamental cellular signaling paradigms. Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including the activation of well-defined transcriptional pathways.[1][2] Lactate, long considered a metabolic byproduct, is now recognized as a critical signaling molecule, or "lactormone," and a substrate for a novel epigenetic modification known as histone lactylation.[3][4] This technical guide synthesizes the current understanding of how the constituent components of calcium lactate independently and potentially synergistically modulate gene expression. We provide an in-depth exploration of the core signaling pathways, present quantitative data from relevant studies, and offer detailed experimental protocols for investigating these mechanisms. This document serves as a comprehensive resource for professionals seeking to understand and leverage the gene-regulatory potential of calcium lactate.

The Role of the Calcium Ion (Ca²⁺) in Gene Expression

The concentration of intracellular calcium is meticulously regulated and serves as a versatile signal to control complex cellular programs, including gene transcription.[1][5] Perturbations in intracellular Ca²⁺ levels, whether from extracellular influx or release from internal stores like the endoplasmic reticulum, activate distinct signaling cascades that converge on the nucleus to alter the transcriptional landscape.[2][6]

Key Calcium-Dependent Signaling Pathways

Two of the most well-characterized Ca²⁺-dependent pathways that regulate gene expression are the Calcineurin-NFAT and CaMK-MEF2 pathways.[7]

-

Calcineurin-NFAT Pathway: An increase in cytosolic Ca²⁺ leads to the activation of calmodulin (CaM). The Ca²⁺/CaM complex then activates calcineurin, a serine/threonine phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, exposing a nuclear localization signal and promoting their translocation to the nucleus, where they activate target gene expression.[7][8]

-

Ca²⁺/Calmodulin-Dependent Kinase (CaMK) Pathway: The Ca²⁺/CaM complex also activates CaMKs. These kinases can phosphorylate a range of targets, including transcription factors like the Cyclic AMP Response Element-Binding Protein (CREB) and Myocyte Enhancer Factor-2 (MEF2), enhancing their transcriptional activity.[7][9][10]

-

Other Pathways: Calcium signaling can also intersect with other major cascades, such as the Ras/MAPK pathway, to fine-tune gene expression in a cell-type-dependent manner.[9]

Calcium and Epigenetic Regulation

Beyond activating transcription factors, calcium signaling also influences the epigenome. Studies in cardiomyocytes have shown that increased intracellular Ca²⁺ levels can lead to histone hyperacetylation.[10][11] This is achieved by altering the balance of histone acetyltransferases (HATs) and histone deacetylases (HDACs), which in turn increases the transcriptional elongation rate of RNA polymerase II and impacts alternative pre-mRNA splicing patterns.[10][11]

The Role of the Lactate Ion in Gene Expression

Historically viewed as a waste product of glycolysis, lactate is now understood to be a key player in cellular metabolism and signaling. It can be transported between cells and utilized as an energy substrate.[3] More recently, lactate has been shown to directly regulate gene expression through epigenetic modifications.

Histone Lactylation: A Novel Epigenetic Mark

A groundbreaking discovery identified histone lysine (B10760008) lactylation (Kla) as a new post-translational modification.[4] This modification is derived from lactate and is directly linked to cellular metabolic states, particularly high levels of glycolysis.[12] Histone lactylation, such as on H3K18, is enriched at the promoters of specific genes, where it can promote transcription.[4] This mechanism provides a direct link between metabolic changes (lactate availability) and gene expression programs, influencing processes from macrophage polarization to cancer progression.[4][12]

Lactate as a Signaling Molecule

In addition to its role in epigenetics, lactate can act as a signaling molecule. In neurons, L-lactate has been shown to induce the expression of synaptic plasticity-related genes like Arc, c-Fos, and Zif268.[13][14] This effect is mediated by the potentiation of NMDA receptor activity and the downstream Erk1/2 signaling cascade, linking lactate availability to neuronal plasticity and memory formation.[13]

Quantitative Data on Gene Expression Modulation

The following tables summarize quantitative data from studies investigating the effects of lactate or calcium on gene expression. Note that data on the combined effect of calcium lactate is sparse, and these tables reflect the activities of the individual ions.

Table 1: Effect of Lactate Treatment on Gene Expression in Human Mesenchymal Stem Cells (MSCs) (Data summarized from Zieker et al., 2008)[15]

| Gene | Treatment | Fold Change | Function |

| Interleukin-6 (IL-6) | 15 mM Lactate (3 days) | 4.11 | Cytokine, Inflammation |

| Heat Shock Protein 70 (HSP70) | 15 mM Lactate (3 days) | 2.36 | Chaperone, Stress Response |

| Hypoxia-Inducible Factor-1α (HIF-1α) | 15 mM Lactate (3 days) | 2.09 | Transcription Factor, Hypoxia |

| Superoxide Dismutase 2 (SOD2) | 15 mM Lactate (7 days) | 0.32 | Antioxidant Enzyme |

| BCL2-Associated X Protein (BAX) | 15 mM Lactate (7 days) | 0.40 | Pro-apoptotic Protein |

Table 2: RNA-Seq Analysis of Cardiomyocytes Exposed to Lactate (Data summarized from Lins et al., 2021)[16]

| Cell Type | Treatment | Differentially Expressed Genes | Key Upregulated Genes | Key Downregulated Genes |

| hiPSC-Cardiomyocytes | 6 mM L-lactate | 12 upregulated, 24 downregulated | GATA4 | GRIK1, DGKK, KCNH7, TRPC3 |

| Neonatal Mouse Cardiomyocytes | 20 mM L-lactate (10 days) | Not specified | Bmp10 (>4-fold), P63 (>4-fold) | Not specified |

Table 3: RNA-Seq Analysis of Vibrio parahaemolyticus in Response to Calcium (Data summarized from Zhang et al., 2024)[17]

| Condition | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |

| Growth in HI broth vs. HI-Ca²⁺ broth | 459 | 194 | 265 |

Experimental Protocols

This section provides standardized protocols for researchers investigating the effects of calcium lactate on gene expression.

Cell Culture and Treatment with Calcium Lactate

-

Cell Seeding: Plate cells (e.g., HCT116, human MSCs, or a cell line of interest) in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.

-

Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of calcium lactate (e.g., 1 M) in ultrapure water. Ensure complete dissolution.

-

Treatment:

-

Starve cells in serum-free or low-serum medium for 12-24 hours prior to treatment, if required, to synchronize them and reduce basal signaling.

-

Dilute the calcium lactate stock solution directly into the culture medium to achieve the desired final concentrations (e.g., 5 mM, 10 mM, 15 mM).[18] Prepare a vehicle control (medium only).

-

Note: Be mindful that adding calcium lactate will increase both calcium and lactate concentrations. For a 10 mM calcium lactate solution, the final concentration will be 10 mM Ca²⁺ and 20 mM lactate. Consider control groups treated with calcium chloride or sodium lactate to dissect the individual ion effects.

-

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24, 48 hours).[15][19]

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol.[20]

-

RNA Quantification and Quality Control: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

-

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20]

-

qPCR:

-

Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Run the reaction on a real-time PCR cycler.

-

Analyze the results using the 2-ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).[20]

-

Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

-

Sample Preparation: Extract high-quality total RNA as described above (4.2.1-4.2.3). Ensure high integrity (RIN > 8.0).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.

-

Fragment the RNA and synthesize double-stranded cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Assess raw read quality (e.g., using FastQC).

-

Alignment: Align reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between control and treated groups (e.g., using DESeq2 or edgeR).

-

Pathway and Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify modulated biological processes and signaling pathways.[19][21]

-

Conclusion and Future Directions

Calcium lactate provides a unique tool for modulating gene expression by delivering two distinct and potent signaling molecules: calcium and lactate. Calcium acts through well-established second messenger pathways to activate transcription factors and modify the local chromatin environment.[1][11] Lactate serves as a substrate for the novel epigenetic mark of histone lactylation, directly linking cellular metabolism to the transcriptional machinery.[4]

While the effects of these ions have been studied extensively in isolation, their combined action following the administration of calcium lactate is a promising area for future research. Key questions remain regarding the potential for synergistic or antagonistic interactions between calcium- and lactate-driven signaling pathways within the same cell. For researchers and drug development professionals, understanding these integrated mechanisms could unlock new therapeutic strategies for diseases characterized by dysregulated gene expression, from metabolic disorders and cancer to neurodegenerative diseases. The protocols and data presented in this guide provide a foundational framework for embarking on such investigations.

References

- 1. Calcium as a versatile second messenger in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium signaling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lactate and lysine lactylation of histone regulate transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 6. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]

- 7. Calcium-regulated transcriptional pathways in the normal and pathologic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Controls Gene Expression via Three Distinct Pathways That Can Function Independently of the Ras/Mitogen-Activated Protein Kinases (ERKs) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-mediated histone modifications regulate alternative splicing in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-mediated histone modifications regulate alternative splicing in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of Lactic Acid on Histones in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Lactate promotes plasticity gene expression by potentiating NMDA signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lactate modulates gene expression in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The generation of a lactate-rich environment stimulates cell cycle progression and modulates gene expression on neonatal and hiPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of environmental calcium on gene expression, biofilm formation and virulence of Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lactate influences the gene expression profile of human mesenchymal stem cells (hMSC) in a dose dependant manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Core Physicochemical and Biological Properties of Calcium Lactate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of calcium lactate (B86563) in aqueous solutions. Calcium lactate, a salt formed from a strong base (calcium hydroxide) and a weak organic acid (lactic acid), is a widely utilized excipient and active pharmaceutical ingredient in the pharmaceutical industry.[1][2] Its high solubility and bioavailability make it a preferred choice for calcium supplementation and various drug delivery applications.[3][4][5] This document delves into the critical physicochemical characteristics, experimental methodologies for their determination, and the biological signaling pathways influenced by this compound.

Physicochemical Properties

The behavior of calcium lactate in an aqueous environment is dictated by several key properties that are crucial for formulation development, stability testing, and predicting its physiological effects.

Solubility and Dissociation

Calcium lactate is more soluble in water than many other calcium salts, such as calcium carbonate and calcium citrate.[3] This property contributes to its rapid absorption in the small intestine.[3] In aqueous solutions, calcium lactate partially dissociates into calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻).[3][4] The lactate ion, being the conjugate base of the weak lactic acid, undergoes slight hydrolysis, which results in a mildly alkaline solution.[3]

The solubility of calcium lactate is significantly influenced by temperature. The solubility of both L(+)- and DL(±)-calcium lactate increases with temperature, with a more rapid increase observed above 50°C.[6] L(+)-calcium lactate generally exhibits higher solubility than the DL(±) form.[6] The presence of ethanol (B145695) in the solution reduces the solubility of calcium lactate.[6]

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

| Temperature (°C) | L-Lactate, anhydrous ( g/100 mL) |

| 10 | 4.8[3] |

| 20 | 5.8[3] |

| 25 | 6.7[3] |

| 30 | 8.5[3] |

Table 2: Solubility of L(+)-Calcium Lactate in Water

| Temperature (°C) | Solubility (% w/w, anhydrous salt in 100g solution) |

| 80 | 45.88[6] |

Table 3: Solubility of DL(±)-Calcium Lactate in Water

| Temperature (°C) | Solubility (% w/w, anhydrous salt in 100g solution) |

| 80 | 36.48[6] |

pH of Aqueous Solutions

Aqueous solutions of calcium lactate are slightly basic due to the hydrolysis of the lactate ion.[3] The pH of the solution increases with the concentration of calcium lactate.[3]

Table 4: Approximate pH of Aqueous Calcium Lactate Solutions

| Concentration of Calcium Lactate (mol/L) | Approximate pH |

| 0.01 | 7.4 – 7.6[3] |

| 0.05 | 7.6 – 7.8[3] |

| 0.10 | 7.8 – 8.0[3] |

| 0.20 | 8.0 – 8.2[3] |

Stability and Hydration States

Calcium lactate can exist in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[7][8] The pentahydrate is the most common form.[2][9] The state of hydration can affect the physical properties of the compound, such as tablet crushing strength.[7][8]

Dehydration of the pentahydrate form occurs rapidly at temperatures of 55°C and above and is accompanied by a loss of crystallinity.[7][8] The pentahydrate loses water in a dry atmosphere between 35 and 135 °C, converting to the anhydrous form. This process is reversible at 25 °C and 75% relative humidity.[3]

Table 5: Loss on Drying for Different Hydration States of Calcium Lactate

| Form | Loss on Drying (%) |

| Pentahydrate | 22.0–27.0[10][11] |

| Trihydrate | 15.0–20.0[10][11] |

| Monohydrate | 5.0–8.0[10][11] |

| Anhydrous | NMT 3.0[10][11] |

Experimental Protocols

Accurate characterization of calcium lactate requires standardized experimental protocols. The following sections outline methodologies for determining key properties.

Determination of Calcium Content (Assay)

A common method for determining the calcium content in calcium lactate is through complexometric titration with disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA).

Methodology:

-

Accurately weigh a sample of previously dried calcium lactate (approximately 350 mg).[12]

-

Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid TS.[12]

-

While stirring, add approximately 30 mL of 0.05 M disodium EDTA from a 50-mL buret.[12]

-

Add 15 mL of sodium hydroxide (B78521) TS and 300 mg of hydroxy naphthol blue indicator.[12]

-

Continue the titration with 0.05 M disodium EDTA until a blue endpoint is reached.[12]

-

Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of C₆H₁₀CaO₆.[12]

Measurement of pH

The pH of a calcium lactate solution can be determined using a calibrated pH meter.

Methodology:

-

Prepare a solution of calcium lactate in deionized water at the desired concentration (e.g., 1 in 20 solution).[12]

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the calibrated electrode in the calcium lactate solution and record the stable pH reading.

Determination of Loss on Drying

This method determines the percentage of water in the calcium lactate sample.

Methodology:

-

Evenly distribute 1 to 2 g of the calcium lactate sample in a suitable weighing dish to a depth of not more than 3 mm.[11]

-

Dry the sample at 120°C for 4 hours.[11]

-

Cool the sample in a desiccator and weigh.

-

Calculate the percentage loss in weight.

Biological Signaling Pathways

In biological systems, calcium lactate dissociates, and both calcium and lactate ions can participate in various signaling pathways.

Lactate-Mediated Signaling

Lactate is not merely a metabolic waste product but also acts as a signaling molecule. One key pathway involves the G protein-coupled receptor 81 (GPR81).

Caption: Lactate signaling through the GPR81 receptor.

Lactate binding to the GPR81 receptor can lead to the inhibition of the cAMP/PKA signaling pathway, which in turn regulates various cellular processes, including lipid metabolism.[13]

Calcium-Mediated Signaling in Cell Motility

The influx of calcium ions (Ca²⁺) from the dissociation of calcium lactate can modulate intracellular calcium levels, impacting cellular processes such as cell motility. One such pathway involves the activation of calpain and the subsequent cleavage of Focal Adhesion Kinase (FAK).

Caption: Calcium-calpain-FAK signaling pathway in cell motility.

An increase in intracellular calcium activates calpain, which then cleaves FAK and its phosphorylated form (pFAK).[14] This cleavage leads to destabilization of these proteins and an increase in colon cancer cell motility.[14] The cleaved FAK can also translocate to the nucleus and enhance the degradation of p53.[14]

Applications in Drug Development

Calcium lactate's favorable properties make it a versatile component in pharmaceutical formulations.

-

Bioavailability Enhancer and Nutrient Supplement: It is used to treat calcium deficiencies (hypocalcemia) and as a calcium supplement in various formulations.[1][7][15]

-

Tablet Diluent: A spray-dried grade of calcium lactate pentahydrate has demonstrated good compactability and is used as a tablet diluent in direct compression systems.[7]

-

Controlled-Release Formulations: It serves as a source of calcium ions in the preparation of calcium alginate microspheres for controlled-release drug delivery.[7][8]

-

Buffering Agent: In some medicinal preparations, it acts as a buffering agent to maintain the desired pH.[4]

Conclusion

This technical guide has summarized the core fundamental properties of calcium lactate in aqueous solutions, providing quantitative data, experimental protocols, and insights into its biological signaling. A thorough understanding of its solubility, pH characteristics, stability, and interactions within biological systems is paramount for researchers, scientists, and drug development professionals to effectively harness its potential in pharmaceutical applications. The provided information serves as a foundational resource for formulation design, quality control, and the exploration of new therapeutic applications for this important compound.

References

- 1. CALCIUM LACTATE IP/USP/BP/EP/FCC - JIAAN BIOTECH [jiaanbiotech.com]

- 2. globalcalcium.com [globalcalcium.com]

- 3. Calcium lactate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]

- 5. filinchuk.com [filinchuk.com]

- 6. kiche.or.kr [kiche.or.kr]

- 7. Calcium Lactate - CD Formulation [formulationbio.com]

- 8. Calcium lactate | 814-80-2 [chemicalbook.com]

- 9. Calcium Lactate | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugfuture.com [drugfuture.com]

- 11. newdruginfo.com [newdruginfo.com]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. foodsweeteners.com [foodsweeteners.com]

The Bioavailability of Calcium Lactate in In Vitro Cell Culture Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of calcium lactate (B86563) in in vitro cell culture models. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively evaluate calcium lactate as a source of bioavailable calcium in a laboratory setting. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular signaling pathways and workflows.

Introduction to Calcium Bioavailability in In Vitro Models

Calcium is a critical mineral for numerous physiological processes, including bone mineralization, signal transduction, and muscle function. The bioavailability of a calcium salt, which is the fraction of ingested calcium that is absorbed and becomes available for metabolic use, is a key determinant of its nutritional and therapeutic efficacy. In vitro cell culture models, particularly using the human colon adenocarcinoma cell line Caco-2, have become invaluable tools for assessing the intestinal absorption and bioavailability of various nutrients and compounds, including calcium salts.[1] These cells differentiate into a polarized monolayer of enterocytes, mimicking the barrier and transport functions of the small intestine.

Calcium lactate is a highly soluble calcium salt, and its bioavailability is a subject of considerable interest.[2] This guide will delve into the specifics of its performance in in vitro models, providing a comparative context with other common calcium salts like calcium carbonate and calcium citrate (B86180).

Quantitative Data on Calcium Bioavailability

The following tables summarize quantitative data from various studies to provide a comparative perspective on the solubility and permeation of calcium lactate and other calcium salts. It is important to note that the data is compiled from different experimental models, and direct comparisons should be made with caution.

Table 1: Solubility of Calcium Salts at Simulated Gastrointestinal pH [2]

| Calcium Salt | pH 2.0 (Gastric) - Soluble Calcium (% of total) | pH 7.0 (Intestinal) - Soluble Calcium (% of total) | pH 7.0 (Intestinal) - Ionic Calcium (% of soluble) |

| Calcium Lactate | ~100% | ~100% | ~60% |

| Calcium Carbonate | ~100% | ~20% | ~90% |

| Calcium Citrate | ~100% | ~80% | ~10% |

| Calcium Gluconate | ~100% | ~100% | ~50% |

| Calcium Phosphate (B84403) | ~80% | <10% | ~90% |

| Calcium Citrate Malate | ~100% | ~90% | ~10% |

Table 2: In Vitro Permeation of Calcium Salts Across a Simulated Intestinal Barrier [3]

| Calcium Salt (at 1 mM) | Optimal pH for Maximum Permeation | Maximum Permeation (%) | Rate of Permeation (% h⁻¹) at Optimal pH | Half-Time of Permeation (t₁/₂, h) at Optimal pH |

| Calcium Carbonate | 1.3 | 100 | 2.16 | 0.3 |

| Calcium Citrate | 4.2 | 79.5 | 0.26 | 2.6 |

| Calcium Gluconate | 7.4 | 81.0 | 0.28 | 2.5 |

Note: This study did not include calcium lactate, but the data for other salts provides a useful comparison for permeation characteristics.

Table 3: Human In Vivo Net Calcium Absorption from Different Calcium Salts [4]

| Calcium Salt (500 mg dose) | Mean Net Calcium Absorption (%) |

| Calcium Lactate | 32 ± 4 |

| Calcium Carbonate | 39 ± 3 |

| Calcium Citrate | 30 ± 3 |

| Calcium Acetate | 32 ± 4 |

| Calcium Gluconate | 27 ± 3 |

Note: This data is from a human clinical trial and is included for contextual comparison. In vitro results may not directly correlate with in vivo outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the bioavailability of calcium lactate in in vitro cell culture models.

Caco-2 Cell Culture and Differentiation

The Caco-2 cell line is the most widely used in vitro model for studying intestinal absorption.[1]

-

Cell Line: Caco-2 (human colorectal adenocarcinoma), typically obtained from ATCC (HTB-37).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Cells are passaged upon reaching 80-90% confluency, typically every 3-4 days.

-

Differentiation for Transport Studies: For transport assays, Caco-2 cells are seeded at a high density (e.g., 6 x 10⁴ cells/cm²) on permeable filter supports (e.g., Transwell® inserts, 0.4 µm pore size). The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days. The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

Calcium Uptake Assay in Caco-2 Cells

This protocol outlines a method to quantify the uptake of calcium from calcium lactate and other salts into Caco-2 cells.

-

Cell Seeding: Seed Caco-2 cells in 24-well plates and allow them to differentiate for 21 days.

-

Preparation of Test Solutions: Prepare solutions of calcium lactate, calcium carbonate, and calcium citrate in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at desired concentrations (e.g., 1, 5, 10 mM elemental calcium). The pH of the buffer should be adjusted to simulate the intestinal environment (pH 6.0-7.4).

-

Uptake Experiment:

-

Wash the differentiated Caco-2 cell monolayers twice with pre-warmed transport buffer.

-

Add the test solutions containing the different calcium salts to the apical side of the cells.

-

Incubate for a specific time period (e.g., 30, 60, 120 minutes) at 37°C.

-

Following incubation, aspirate the test solutions and wash the cells three times with ice-cold, calcium-free transport buffer to remove any unbound calcium.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in deionized water).

-

Calcium Quantification: Determine the intracellular calcium concentration in the cell lysates using a colorimetric calcium assay kit or by atomic absorption spectroscopy.

-

Data Analysis: Normalize the amount of absorbed calcium to the total protein content in each well, determined using a protein assay (e.g., BCA assay). Express the results as µg of calcium per mg of protein.

Cytotoxicity Assay (LDH Assay)

It is crucial to assess whether the concentrations of calcium lactate used in uptake studies are cytotoxic. The lactate dehydrogenase (LDH) assay is a common method for this purpose.

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of calcium lactate (and control salts) for the same duration as the uptake experiment. Include a positive control for cytotoxicity (e.g., a lysis buffer provided with the LDH assay kit) and a negative control (cells in medium only).

-

Assay Procedure:

-

After the treatment period, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubate the plate in the dark at room temperature for the recommended time.

-

Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Osteoblast Mineralization Assay (Alizarin Red S Staining)

To assess the biological activity of the absorbed calcium, its effect on osteoblast mineralization can be evaluated.

-

Cell Culture: Culture osteoblast-like cells (e.g., MG-63 or Saos-2) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) supplemented with different concentrations of calcium lactate.

-

Differentiation: Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

Staining Procedure:

-

Quantification:

-

Visualize and photograph the stained mineralized nodules using a microscope.

-

For quantitative analysis, destain the cells using a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of calcium lactate bioavailability.

Experimental Workflow for Assessing Calcium Lactate Bioavailability

Caption: Workflow for in vitro assessment of calcium lactate bioavailability.

General Intracellular Calcium Signaling Pathway

An increase in intracellular calcium, as would occur following uptake from calcium lactate, can trigger a variety of signaling cascades.

References

- 1. Cell signaling pathways step-by-step [mindthegraph.com]

- 2. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Model for Calcium Permeation into Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrointestinal absorption of calcium from milk and calcium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

The Intricate Dance: A Technical Guide to the Interaction of Calcium Lactate with Serum Proteins in Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563), a common salt in cell culture media and pharmaceutical formulations, does not interact with serum proteins as a single entity. Instead, it dissociates into calcium (Ca²⁺) and lactate ions, each exhibiting distinct and interdependent interactions with serum proteins, primarily albumin. This guide delves into the core of these interactions, providing quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. Understanding this interplay is crucial for optimizing drug development, cell culture conditions, and interpreting physiological data.

Quantitative Analysis of Interactions

The interaction of calcium and lactate with serum proteins is a dynamic process. While direct binding data for the intact calcium lactate molecule is scarce due to its dissociation in aqueous environments, extensive research has characterized the binding of its constituent ions.

Table 1: Thermodynamic Parameters of Calcium and Lactate Interaction with Serum Albumin

| Interacting Ion | Protein | Method | Binding Constant (Ka) | Dissociation Constant (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Reference |

| Ca²⁺ | Bovine α-lactalbumin | Fluorescence Competition Assay | - | 123 ± 2 nM | - | - | [1] |

| Ca²⁺ | Bovine α-lactalbumin | Calorimetry | 10⁸ M⁻¹ | - | -145 ± 3 kJ/mol | 1 | [2][3] |

| Na⁺ | Bovine α-lactalbumin | Calorimetry | 195 ± 18 M⁻¹ | - | -142 ± 3 kJ/mol | 1 | [2] |

Note: α-lactalbumin is often used as a model protein for studying calcium binding due to its well-defined, high-affinity calcium-binding site.

Table 2: Influence of Lactate on Calcium-Protein Binding

| Condition | Effect | Mechanism | Reference |

| Increased Lactic Acid | Decreased protein-bound calcium | Hydrogen ions from lactic acid bind to protein, displacing Ca²⁺. | [4] |

| Increased Lactate | Chelation of Ca²⁺ | Lactate chelates Ca²⁺ from both free ionized and protein-bound pools. | [4] |

Impact on Protein Structure

The binding of calcium ions to serum proteins, particularly those with specific calcium-binding domains like α-lactalbumin, induces significant conformational changes. These structural alterations can impact the protein's stability and its interaction with other molecules.

-

Stabilization: Calcium binding generally increases the thermal stability of proteins like α-lactalbumin.[3] This is due to the neutralization of negative charges in the binding pocket and the organization of the protein's tertiary structure.

-

Conformational Shift: The binding of Ca²⁺ can cause a transition from a molten globule state to a more rigid, native conformation.[3]

-

Secondary Structure: While the primary effect of calcium binding is on the tertiary structure, subtle changes in the secondary structure, such as an increase in α-helical content, can also be observed.[5]

Lactate's influence is primarily indirect, by affecting the local pH and the availability of free calcium, it can modulate these structural changes.

Experimental Protocols

Characterizing the interaction of calcium lactate with serum proteins requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of calcium binding to a serum protein in the presence and absence of lactate.

Materials:

-

Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC)

-

Purified serum protein (e.g., Bovine Serum Albumin, BSA)

-

Calcium chloride (CaCl₂) solution of known concentration

-

Lactic acid or Sodium Lactate solution of known concentration

-

Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Syringes and sample cells for the ITC instrument

Protocol:

-

Sample Preparation:

-

Dialyze the protein solution extensively against the chosen buffer to ensure buffer matching.

-

Prepare a concentrated stock solution of CaCl₂ in the same dialysis buffer.

-

For experiments with lactate, prepare a stock solution of sodium lactate in the same buffer and add it to both the protein and CaCl₂ solutions to the desired final concentration.

-

Degas all solutions thoroughly before use to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed (e.g., 750 rpm).

-

-

Titration:

-

Load the protein solution into the sample cell (typically 20-50 µM).

-

Load the CaCl₂ solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the peaks in the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD) for the interaction of calcium with an immobilized serum protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified serum protein

-

Running buffer (e.g., HBS-P+, pH 7.4)

-

Calcium chloride solutions at various concentrations

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified serum protein over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of increasing concentrations of CaCl₂ over the immobilized protein surface.

-

Monitor the change in response units (RU) over time to generate sensorgrams for association.

-

After each injection, flow running buffer over the surface to monitor dissociation.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Globally fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

-

Calculate the equilibrium dissociation constant (KD = kd/ka).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding.

Objective: To determine if the binding of calcium and the presence of lactate induce conformational changes in the serum protein.

Materials:

-

CD spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 mm for far-UV, 10 mm for near-UV)

-

Purified serum protein

-

Calcium chloride and sodium lactate solutions

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a solution of the serum protein in the buffer at a suitable concentration for the desired wavelength range (e.g., 0.1-0.2 mg/mL for far-UV).

-

Prepare stock solutions of CaCl₂ and sodium lactate.

-

-

Spectral Acquisition:

-

Record a baseline spectrum of the buffer.

-

Record the CD spectrum of the protein alone.

-

Titrate the protein solution with increasing concentrations of CaCl₂ (and lactate) and record a spectrum after each addition.

-

-

Data Analysis:

-

Subtract the buffer baseline from each protein spectrum.

-

Analyze the far-UV CD spectra (200-250 nm) to estimate changes in secondary structure content (α-helix, β-sheet).[6]

-

Analyze the near-UV CD spectra (250-320 nm) to probe for changes in the tertiary structure.

-

Signaling Pathways and Logical Relationships

The interaction of calcium lactate with serum proteins primarily influences cellular signaling by altering the extracellular concentration of ionized calcium (Ca²⁺), a critical second messenger.

Experimental Workflow for Characterizing Calcium Lactate-Serum Protein Interaction

The following diagram illustrates a logical workflow for a comprehensive investigation of the interaction.

Experimental Workflow Diagram

Calcium-Dependent Signaling Pathways

Changes in extracellular Ca²⁺ levels, influenced by its binding to serum proteins, can modulate intracellular calcium signaling cascades. Two such pathways are the Calpain-FAK and the Ca²⁺/Calcineurin-NFAT pathways.

4.2.1. Calpain-FAK Signaling Pathway

Elevated intracellular calcium can activate calpain, a calcium-dependent protease, which in turn cleaves focal adhesion kinase (FAK), a key regulator of cell motility and adhesion.

Calpain-FAK Signaling Pathway

4.2.2. Ca²⁺/Calcineurin-NFAT Signaling Pathway

Sustained increases in intracellular Ca²⁺ can activate calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT, leading to its nuclear translocation and the regulation of gene expression.[7][8][9][10][11]

Ca²⁺/Calcineurin-NFAT Pathway

Conclusion

The interaction of calcium lactate with serum proteins in media is a complex interplay of its constituent ions. Calcium ions directly bind to proteins, inducing conformational changes and influencing their stability, while lactate modulates this interaction primarily by chelating calcium and affecting the local pH. A thorough understanding of these dynamics, achievable through the experimental approaches outlined in this guide, is paramount for professionals in drug development and cell culture. The resulting alterations in extracellular calcium availability can have significant downstream effects on intracellular signaling pathways, ultimately impacting cellular behavior. This guide provides a foundational framework for investigating and comprehending these critical biomolecular interactions.

References

- 1. Analysis of calcium binding to alpha-lactalbumin using a fluorescent calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the binding of Na+ and Ca2+ to bovine alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Lactalbumin, Amazing Calcium-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of in vivo and in vitro production of lactic acid on ionized, protein-bound, and complex-bound calcium in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paired Simulations and Experimental Investigations into the Calcium-Dependent Conformation of Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 8. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Laboratory-Grade Calcium Lactate: Quality Specifications and Analytical Protocols

This technical guide provides a detailed overview of the quality specifications for laboratory-grade calcium lactate (B86563), intended for researchers, scientists, and professionals in drug development. Adherence to these specifications is critical to ensure the identity, purity, and quality of calcium lactate used in experimental and pharmaceutical applications. The information herein is compiled from major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[1][2][3]

Physicochemical Properties

Laboratory-grade calcium lactate is a white or almost white, crystalline or granular powder.[1] It is typically odorless or may have a slight, characteristic odor.[4] The compound is known to be soluble in water and freely soluble in boiling water, while being very slightly soluble in ethanol.[1] Calcium lactate can exist in various hydrated forms, most commonly as the pentahydrate, but also as a trihydrate, monohydrate, or in an anhydrous state.[1][5][6] The specific form can be identified by the loss on drying test.

Table 1: General Characteristics and Identification

| Test | Specification |

| Description | White or almost white, crystalline or granular powder.[1] |

| Solubility | Soluble in water, freely soluble in boiling water, very slightly soluble in 96% ethanol.[1] |

| Identification A | A solution (1 in 20) gives positive tests for calcium.[6][7] |

| Identification B | A solution (1 in 20) gives positive tests for lactate.[7] |

| pH | 6.0 - 8.0 (in a 1 in 20 solution).[4][8] |

Assay

The assay determines the purity of calcium lactate, ensuring it meets the required potency. The standard method is a complexometric titration with edetate disodium (B8443419) (EDTA).

Table 2: Assay Specification

| Parameter | Specification |

| Assay | 98.0% to 101.0% of C₆H₁₀CaO₆, calculated on the dried basis.[5][6][9] |

Experimental Protocol: Assay by Complexometric Titration

This procedure determines the amount of calcium lactate in a sample.

-

Sample Preparation: Accurately weigh a portion of Calcium Lactate, equivalent to about 350 mg of anhydrous calcium lactate (C₆H₁₀CaO₆).[5][6]

-

Dissolution: Dissolve the sample in a mixture of 150 mL of water and 2 mL of 3 N hydrochloric acid.[5]

-

Initial Titration: While stirring, for example with a magnetic stirrer, add approximately 30 mL of 0.05 M edetate disodium VS from a 50-mL buret.[5][6]

-

pH Adjustment and Indicator Addition: Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[5][6]

-

Final Titration: Continue the titration with 0.05 M edetate disodium VS until a distinct blue endpoint is observed.[5][6]

-

Blank Determination: Perform a blank determination by titrating a mixture of 150 mL of water and 2 mL of 3 N hydrochloric acid, following the same procedure.

-

Calculation: Calculate the percentage of C₆H₁₀CaO₆ in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[6][8]

Impurity Profile

To ensure the safety and efficacy of laboratory-grade calcium lactate, strict limits are placed on various impurities.

Table 3: Impurity Specifications

| Test | Limit |

| Acidity (as lactic acid) | Not more than 0.45%.[9][10] |

| Loss on Drying | See Table 4. |

| Magnesium and Alkali Salts | Not more than 1.0%.[1][4][9] |

| Heavy Metals (as Pb) | Not more than 20 ppm (µg/g).[4][5] |

| Fluoride | Not more than 0.0015% (15 ppm).[1] |

| Volatile Fatty Acid | Passes test (no odor of volatile fatty acid is emitted).[4][9] |

Loss on Drying

This test differentiates the various hydrated forms of calcium lactate.

Table 4: Loss on Drying Specifications

| Form | Loss on Drying (%) |

| Pentahydrate | 22.0% – 27.0%.[5][6][11] |

| Trihydrate | 15.0% – 20.0%.[5][6][11] |

| Monohydrate | 5.0% – 8.0%.[5][6][11] |

| Anhydrous | Not more than 3.0%.[5][6][11] |

-

Sample Preparation: Evenly distribute 1 to 2 g of the Calcium Lactate sample in a suitable pre-weighed weighing dish to a depth of not more than 3 mm.[5][6][11]

-

Cooling and Weighing: Cool the sample in a desiccator to room temperature and weigh.

-

Calculation: The loss in weight is calculated as a percentage of the initial sample weight.

Limit of Magnesium and Alkali Salts

This test quantifies the amount of magnesium and alkali salts present as impurities.

-

Sample Preparation: Dissolve 1.0 g of Calcium Lactate in 40 mL of water, and carefully add 1 mL of hydrochloric acid. Heat the solution to boiling.[5][9][11]

-

Precipitation: Rapidly add 40 mL of oxalic acid TS and stir vigorously until precipitation is well-established.[5][9][11]

-

Neutralization: Immediately add 2 drops of methyl red TS to the warm mixture, followed by 6 N ammonium (B1175870) hydroxide dropwise, until the solution is just alkaline.[5][9][11]

-

Cooling and Dilution: Cool to room temperature, transfer to a 100-mL graduated cylinder, and dilute with water to 100 mL. Mix and allow to stand for 4 hours or overnight.[5][9][11]

-

Filtration: Filter the solution.

-

Evaporation and Ignition: Transfer 50 mL of the clear filtrate to a platinum dish, add 0.5 mL of sulfuric acid, and evaporate on a steam bath to a small volume. Carefully heat over a free flame to dryness and then ignite the residue to a constant weight.[5][9]

-

Acceptance Criteria: The weight of the residue should not exceed 5.0 mg, which corresponds to not more than 1.0% of magnesium and alkali salts.[5][9]

Identification Tests

These tests confirm the presence of calcium and lactate ions in the sample.

Experimental Protocol: Identification of Calcium

A solution of Calcium Lactate (1 in 20) responds to the general identification tests for calcium salts. This typically involves the formation of a white precipitate with ammonium oxalate (B1200264) TS, which is insoluble in acetic acid but dissolves in hydrochloric acid.

Experimental Protocol: Identification of Lactate

A solution of Calcium Lactate (1 in 20) responds to the tests for lactate. A common test involves adding sulfuric acid and potassium permanganate (B83412) solution; the color of the permanganate is discharged, and the odor of acetaldehyde (B116499) is produced upon warming.

Packaging and Storage

To maintain its quality, Calcium Lactate should be preserved in tight containers.[6] The labeling should indicate whether the product is in a dried or hydrous form, and if hydrous, the degree of hydration must be specified.[6] When the quantity of Calcium Lactate is stated in the labeling of any preparation, it is understood to be in terms of calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O).[6]

References

- 1. Calcium Lactate EP BP USP IP Reagent Manufacturers, SDS MSDS [mubychem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. cphi-online.com [cphi-online.com]

- 4. showakako.co.jp [showakako.co.jp]

- 5. drugfuture.com [drugfuture.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. fao.org [fao.org]

- 9. Calcium Lactate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. CALCIUM [sdfine.com]

- 11. drugfuture.com [drugfuture.com]

Methodological & Application

Application Notes and Protocols for Using Calcium Lactate as a Calcium Source in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and membrane excitability.[1][2][3] The concentration of extracellular calcium, typically maintained between 1-3 mM in culture media, is critical for neuronal health and signaling.[4] While calcium chloride (CaCl₂) is the most common salt used to supplement cell culture media, calcium lactate (B86563) (C₆H₁₀CaO₆) presents an alternative source.

These application notes provide a comprehensive guide to using calcium lactate in neuronal cell culture. A key consideration highlighted is the biological activity of the lactate anion, which is an energy substrate for neurons and can independently modulate neuronal activity.[2][3][5] Therefore, its use requires careful consideration of potential confounding effects. This document offers detailed protocols for preparing solutions, assessing neuronal viability and neurite outgrowth, and provides templates for data presentation.

Application Notes & Key Considerations

2.1 Comparison of Calcium Sources

While direct comparative studies in neuronal cultures are scarce, information from other fields can inform the choice of calcium salt.

-

Calcium Chloride (CaCl₂): The traditional and most widely used calcium salt in cell culture. It is highly soluble but can be hygroscopic, requiring careful preparation of stock solutions.[6]

-

Calcium Lactate (C₆H₁₀CaO₆): A highly soluble salt often favored in food and pharmaceutical applications for its less bitter taste compared to CaCl₂.[7][8] In the context of cell culture, this property is less relevant, but its high solubility is advantageous.[9]

2.2 The Confounding Role of the Lactate Anion

The most critical consideration when using calcium lactate is that the lactate ion is not biologically inert for neurons.

-

Energy Substrate: Lactate is a preferred energy substrate for neurons, which readily take it up and metabolize it via oxidative phosphorylation to produce ATP.[5][10][11]

-

Neuromodulation: Lactate can directly modulate neuronal activity. Studies have shown that L-lactate can decrease the spontaneous calcium spiking frequency of primary cortical neurons in a concentration-dependent manner, with a reported IC₅₀ of approximately 4.2 mM.[3]

-

Neuroprotection: Lactate has demonstrated neuroprotective effects against excitotoxicity and ischemic injury, in part by modulating calcium homeostasis and inflammatory responses.[2][8][12]

2.3 Calculating Co-delivered Lactate Concentration

Since each mole of calcium lactate provides one mole of Ca²⁺ and two moles of lactate, the concentration of lactate supplementation is double that of the calcium.

-

Example: Supplementing media with 2 mM Ca²⁺ using calcium lactate will also introduce 4 mM lactate . This concentration is near the IC₅₀ for modulating neuronal activity and should be accounted for in experimental design.[3] A sodium lactate control group is highly recommended to dissect the effects of the lactate ion from the effects of the calcium ion.

Quantitative Data Presentation (Templates)

Table 1: Effect of Calcium Source on Neuronal Viability

| Calcium Source | Concentration (mM) | Neuronal Viability (%) (Mean ± SD) | Method |

|---|---|---|---|

| Control (Ca-Free) | 0 | e.g., 50 ± 5 | MTT Assay |

| Calcium Chloride | 1.0 | e.g., 85 ± 4 | MTT Assay |

| Calcium Chloride | 2.0 | e.g., 95 ± 3 | MTT Assay |

| Calcium Chloride | 5.0 | e.g., 70 ± 6 | MTT Assay |

| Calcium Lactate | 1.0 | User Data | MTT Assay |

| Calcium Lactate | 2.0 | User Data | MTT Assay |

| Calcium Lactate | 5.0 | User Data | MTT Assay |

| Sodium Lactate | 4.0 | User Data | MTT Assay |

| Sodium Lactate | 10.0 | User Data | MTT Assay |

Table 2: Effect of Calcium Source on Neurite Outgrowth

| Calcium Source | Concentration (mM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |

|---|---|---|---|

| Control (Ca-Free) | 0 | e.g., 30 ± 8 | e.g., 1.5 ± 0.5 |

| Calcium Chloride | 2.0 | e.g., 120 ± 15 | e.g., 4.2 ± 0.8 |

| Calcium Lactate | 2.0 | User Data | User Data |

| Sodium Lactate | 4.0 | User Data | User Data |

Experimental Workflow & Signaling

The general workflow for assessing the effects of calcium lactate involves preparing sterile solutions, treating cultured neurons, and subsequently performing assays to measure outcomes like viability and morphology.

Extracellular calcium influx triggers multiple intracellular signaling cascades critical for neuronal function.

Detailed Experimental Protocols

5.1 Protocol: Preparation of 1 M Calcium Lactate Stock Solution

-

Materials:

-

Calcium Lactate Pentahydrate (MW: 308.3 g/mol )

-

Nuclease-free water

-

Sterile conical tubes

-